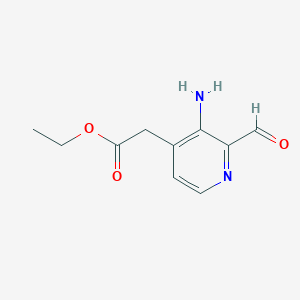
Ethyl (3-amino-2-formylpyridin-4-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-amino-2-formylpyridin-4-YL)acetate is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is a derivative of pyridine, featuring an ethyl ester group, an amino group, and a formyl group attached to the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-amino-2-formylpyridin-4-YL)acetate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions . One common method includes the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or formyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl (3-amino-2-formylpyridin-4-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (3-amino-2-formylpyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s formyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
Ethyl (3-amino-4-formylpyridin-2-YL)acetate: This compound has a similar structure but with the formyl group attached at a different position on the pyridine ring.
Ethyl acetate: A simpler ester with a similar ethyl ester group but lacking the amino and formyl groups.
Uniqueness: Ethyl (3-amino-2-formylpyridin-4-YL)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(3-amino-2-formylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)5-7-3-4-12-8(6-13)10(7)11/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
MPKTZPLIBAASMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















